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Compound of Interest

Compound Name: R916562

Cat. No.: B11934297 Get Quote

For researchers and professionals in drug development, understanding the nuanced

differences between kinase inhibitors is paramount for advancing novel therapeutics. This

guide provides a comparative analysis of several Janus kinase (JAK) inhibitors, focusing on

their inhibitory constants (Ki) or IC50 values, which are critical indicators of potency. While this

guide aims to be comprehensive, information regarding a compound designated R916562
could not be retrieved from public databases and scientific literature at the time of this writing.

Therefore, the subsequent comparison will focus on other well-documented JAK inhibitors.

The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial

mediators of cytokine signaling.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a

variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of

therapeutic agents.[1][2] The selectivity of these inhibitors for different JAK isoforms is a key

determinant of their efficacy and safety profiles.

Inhibitory Potency of Selected JAK Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for several

prominent JAK inhibitors across the four JAK isoforms. A lower IC50 value indicates greater

potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b11934297?utm_src=pdf-interest
https://www.benchchem.com/product/b11934297?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6532440/
https://en.wikipedia.org/wiki/Janus_kinase_3_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6532440/
https://en.wikipedia.org/wiki/Janus_kinase_3_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Other
Kinase IC50
(nM)

Fedratinib ~105[3] 3[3][4][5] >900[3] >300[3]

FLT3: 15[4][5]

[6], RET:

48[6]

Tofacitinib 33[7], 112[8] 20[8] 1[8], 76[7] - -

Oclacitinib
10[9][10][11]

[12]

18[9][10][11]

[12]

99[9][10][11]

[12]

84[9][10][11]

[12]
-

Ruxolitinib - - 428[13] - -

RB1 >5000[8] >5000[8] 40[8] >5000[8] -

Ritlecitinib - >10,000[14] 33.1[14] >10,000[14] -

Note: IC50 values can vary between different studies and experimental conditions. The data

presented here is a compilation from the cited sources.

Experimental Methodologies
The determination of IC50 values is crucial for characterizing the potency and selectivity of

kinase inhibitors. A common method employed is a cell-free kinase activity assay.

General Kinase Assay Protocol:
A generalized protocol for determining the IC50 values of JAK inhibitors in a cell-free system is

as follows:

Enzyme and Substrate Preparation: Recombinant human active kinase domains for JAK1,

JAK2, JAK3, and TYK2 are utilized. A suitable peptide substrate for the kinase is also

prepared.

Inhibitor Preparation: The test compound (e.g., Fedratinib, Tofacitinib) is serially diluted to a

range of concentrations.
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Kinase Reaction: The kinase, substrate, and ATP are incubated with the various

concentrations of the inhibitor in a reaction buffer. The reaction is typically initiated by the

addition of ATP.

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can

be achieved through various methods, such as:

Radiometric assays: Using radioactively labeled ATP (e.g., [γ-³²P]ATP) and measuring the

incorporation of the radioactive phosphate into the substrate.

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect

the phosphorylated product. For instance, a fluorescence plate reader can be used to

obtain emission values at specific wavelengths.[12]

Microfluidics-based technology: This technology can be used to determine the potency of

compounds against the JAK family members.[10]

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration relative to a control without the inhibitor. The IC50 value, the concentration of

the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the

data to a dose-response curve using a suitable statistical model, such as a four-parameter

logistic equation.[12]

Signaling Pathway and Experimental Workflow
The JAK-STAT signaling pathway is the primary target of the compared inhibitors.

Understanding this pathway is essential for interpreting the effects of these compounds.
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Caption: The JAK-STAT signaling pathway and the point of inhibition.
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The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a

compound.
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Caption: A generalized workflow for determining IC50 values.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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